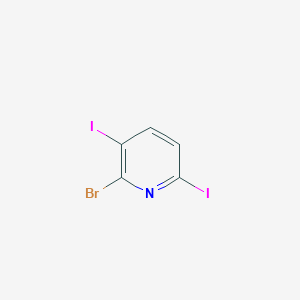

2-Bromo-3,6-diiodopyridine

Description

Significance of Polyhalogenated Heterocycles in Contemporary Chemical Research

Polyhalogenated heterocycles, particularly pyridines, represent a cornerstone of modern chemical synthesis, serving as indispensable building blocks in a multitude of applications. The pyridine (B92270) structural motif is prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials such as ligands for metal complexes and functionalized polymers. nih.govacs.orgmountainscholar.orgscirp.org The introduction of multiple halogen atoms onto the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. rsc.orgrsc.org This makes polyhalogenated pyridines highly valuable intermediates for creating molecular diversity and for the targeted synthesis of complex chemical entities. alfa-chemistry.comchemimpex.com

The strategic placement of halogens on the pyridine ring provides chemists with a powerful tool for regioselective functionalization. mountainscholar.org These halogen atoms act as versatile synthetic handles, enabling the introduction of various substituents through a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. chemimpex.comresearchgate.net The ability to sequentially and selectively replace different halogen atoms allows for the construction of intricate molecular architectures that would be difficult to access through other synthetic routes. researchgate.netrsc.org Furthermore, the presence of halogens can enhance the biological activity of a molecule, making these compounds key intermediates in the discovery of new drugs, particularly in areas like oncology. chemimpex.comijssst.inforesearchgate.net Consequently, the development of synthetic methodologies for preparing and utilizing polyhalogenated pyridines remains an active and important area of contemporary chemical research. researchgate.netnu.edu.kz

Overview of Strategic Halogenation in Pyridine Chemistry and its Synthetic Utility

The deliberate and controlled introduction of halogen atoms onto a pyridine ring, known as strategic halogenation, is a fundamental process in organic synthesis. Unlike electron-rich aromatic systems, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.gov This has spurred the development of numerous innovative strategies to achieve regioselective halogenation.

Methods for halogenating pyridines can be broadly categorized. Direct halogenation can be challenging, but specific reagents and conditions have been developed. For instance, pyridine N-oxides can be used to direct halogenation to the 2- and 4-positions. nih.gov More sophisticated approaches involve metalation-trapping sequences or the use of specially designed phosphine (B1218219) reagents that can be installed at a specific position and subsequently displaced by a halide. nih.govacs.org Ring-opening and ring-closure sequences via intermediates like Zincke imines have also emerged as a powerful strategy for achieving halogenation at the 3-position, which is often difficult to functionalize directly. mountainscholar.orgalfa-chemistry.com

The synthetic utility of the resulting halopyridines is immense. The carbon-halogen (C-X) bond serves as a reliable anchor point for forming new carbon-carbon and carbon-heteroatom bonds. nih.govalfa-chemistry.com The differential reactivity of various halogens (F, Cl, Br, I) is a key aspect of their utility. For example, in a molecule containing both bromine and iodine, the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position while leaving the bromine intact for a subsequent transformation. scirp.org This orthogonal reactivity is crucial for the efficient synthesis of unsymmetrically substituted pyridines. researchgate.net

Table 1: Selected Modern Strategies for Regioselective Pyridine Halogenation

| Strategy | Target Position(s) | Description |

|---|---|---|

| N-Oxide Activation | 4-position | Conversion of pyridine to its N-oxide enhances reactivity, allowing for nitration at the 4-position, which can then be displaced by a halide. nih.gov |

| Phosphonium (B103445) Salt Displacement | 4-position | A designed phosphine reagent is installed at the 4-position, forming a phosphonium salt that is subsequently displaced by a halide nucleophile. nih.govacs.orgresearchgate.net |

| Zincke Imine Intermediates | 3-position | Pyridine ring-opening to a polarized Zincke imine intermediate allows for electrophilic halogenation, followed by ring-closure to yield a 3-halopyridine. mountainscholar.orgalfa-chemistry.com |

| Directed Metalation-Halogenation | Varies by directing group | A directing group on the pyridine ring guides a metalating agent (e.g., a lithium base) to an adjacent position, which is then quenched with an electrophilic halogen source. mountainscholar.org |

Rationale for Focused Investigation of 2-Bromo-3,6-diiodopyridine as a Versatile Synthon

The chemical compound This compound represents a highly promising but specific subject for focused investigation as a versatile synthetic intermediate, or synthon. The rationale for its utility is grounded in the principles of modern synthetic chemistry, particularly the strategy of sequential and site-selective cross-coupling reactions. The presence of three halogen atoms of two different types at distinct positions on the pyridine ring (a bromine at C2 and iodines at C3 and C6) provides a platform for programmed, regioselective functionalization.

The key to the synthetic potential of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings, C-I bonds are generally more susceptible to oxidative addition to the metal center (e.g., Pd(0)) than C-Br bonds. This reactivity difference allows for selective reactions at the iodinated positions (C3 and C6) while preserving the C-Br bond at the C2 position for a later synthetic step.

This concept has been demonstrated with related compounds. For example, 2-bromo-6-iodopyridine (B1338975) has been used in sequential Sonogashira and Stille couplings, reacting first at the iodo-substituted position. scirp.org Similarly, studies on 2-bromo-6-chloro-3-iodopyridine (B8250713) have shown that palladium-catalyzed cross-coupling reactions can proceed chemoselectively at the position of the bromine atom, showcasing that fine-tuning of reaction conditions can direct reactivity. rsc.org The investigation of this compound would build upon this foundation, offering a unique substitution pattern for creating complex, multi-substituted pyridine derivatives. The ability to introduce three different substituents in a controlled, stepwise manner onto a single pyridine core makes this compound an exceptionally attractive target for synthetic chemists aiming to build molecular libraries or construct complex target molecules with high efficiency.

Table 2: Comparison of Carbon-Halogen Bond Properties Relevant to Cross-Coupling

| Property | C-I Bond | C-Br Bond | Implication for this compound |

|---|---|---|---|

| Bond Dissociation Energy (kcal/mol) | ~57 | ~71 | The C-I bond is weaker, facilitating easier oxidative addition to a metal catalyst. scirp.org |

| Typical Reactivity in Pd-Coupling | Higher | Lower | Enables selective reaction at the C3 and C6 positions while leaving the C2 position unreacted under specific conditions. scirp.orgrsc.org |

| Potential for Sequential Reactions | High | High | Allows for a three-step, one-pot or sequential functionalization strategy to build complex molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrI2N |

|---|---|

Molecular Weight |

409.79 g/mol |

IUPAC Name |

2-bromo-3,6-diiodopyridine |

InChI |

InChI=1S/C5H2BrI2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |

InChI Key |

KXSOEXXMGIUFMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1I)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3,6 Diiodopyridine

Retrosynthetic Analysis and Identification of Key Pyridine (B92270) Precursors

A retrosynthetic approach to 2-bromo-3,6-diiodopyridine reveals several potential synthetic pathways, primarily revolving around the strategic introduction and manipulation of halogen substituents on a pyridine core. The key is to identify readily accessible and versatile pyridine precursors that allow for regioselective functionalization.

Derivatization from Di- or Tri-Halogenated Pyridine Frameworks

One of the most direct conceptual routes to this compound involves the derivatization of pre-existing di- or tri-halogenated pyridines. These precursors offer a scaffold upon which the desired halogen pattern can be assembled through subsequent halogenation or halogen exchange reactions.

A plausible precursor is a di- or tri-halogenated pyridine where the existing halogens can be selectively replaced or can direct the introduction of the iodine atoms. For instance, a starting material such as 2-bromopyridine (B144113) or a dichlorobromopyridine could serve as a foundational building block. The synthesis of various halogenated pyridines has been well-documented, providing a range of potential starting points. For example, 2,6-dibromopyridine (B144722) can be synthesized from 2,6-dichloropyridine (B45657) through a reflux reaction with a bromide source.

| Precursor Example | Synthetic Utility |

| 2-Bromopyridine | Serves as a simple starting point for sequential halogenation. |

| 2,6-Dichloropyridine | Can be converted to other dihalopyridines, such as 2,6-dibromopyridine. |

| 2-Bromo-6-chloropyridine | Offers differential reactivity between the two halogen atoms for selective transformations. |

The choice of the precursor is critical and is often dictated by the commercial availability, the ease of synthesis, and the ability to control the regioselectivity of the subsequent halogenation steps.

Strategic Pathways via Halogen Interconversion and Introduction

Building upon the foundation of halogenated pyridine precursors, the strategic interconversion and introduction of halogens are pivotal. This involves leveraging the differential reactivity of various halogens (Cl, Br, I) to orchestrate the desired substitution pattern.

Halogen exchange reactions, particularly the conversion of chloro or bromo substituents to iodo groups, are a powerful tool. These transformations are often mediated by metal catalysts and can proceed with high selectivity under specific conditions. For instance, a precursor like 2-bromo-3,6-dichloropyridine (B3007162) could potentially undergo a selective double Finkelstein-type reaction to yield the target molecule. The success of such an approach hinges on the relative bond strengths and the reaction kinetics of the different carbon-halogen bonds.

Furthermore, the introduction of iodine can be achieved through various iodinating agents. The choice of reagent is crucial for controlling the regioselectivity, especially in a pyridine ring that is already substituted with a deactivating bromine atom.

Regioselective Halogenation Strategies

Achieving the specific 2-bromo-3,6-diiodo substitution pattern requires precise control over the position of the incoming iodine atoms. Several modern synthetic strategies can be employed to achieve this regioselectivity.

Directed Metalation and Halogen-Lithium Exchange for Positional Control

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the context of synthesizing this compound, a strategically placed directing group can facilitate deprotonation at a specific adjacent position, which can then be quenched with an iodine electrophile. While a bromine atom itself is not a strong directing group for DoM, other functional groups temporarily installed on the pyridine ring could serve this purpose.

More relevant to halogenated pyridines is the halogen-lithium exchange reaction. This process involves the selective exchange of a halogen atom (typically bromine or iodine) with an organolithium reagent, creating a lithiated intermediate that can be trapped with an electrophile. The rate of halogen-lithium exchange is generally faster for iodine than for bromine, and for bromine than for chlorine. This differential reactivity can be exploited to achieve regioselective functionalization.

For instance, starting with a precursor like 2,3-dibromo-6-chloropyridine, it might be possible to selectively perform a lithium-bromine exchange at the 3-position, followed by iodination. A subsequent halogen-lithium exchange at the 6-position (or a different strategy) would be required to introduce the second iodine atom. The success of this approach depends on the careful control of reaction conditions, such as temperature and the choice of organolithium reagent, to prevent side reactions like the "halogen dance," where the position of the halogen atom isomerizes upon metalation.

A recent study on the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine highlighted the utility of halogen dance reactions in the preparation of polysubstituted pyridines. The magnesiation of a polyhalogenated pyridine followed by trapping with electrophiles allowed for the generation of a variety of pentasubstituted pyridines. This demonstrates the potential of metalation strategies in accessing complex halogenation patterns.

| Method | Description | Application to this compound Synthesis |

| Directed ortho Metalation (DoM) | A directing group on the pyridine ring facilitates deprotonation at the ortho position. | A temporary directing group could be used to introduce an iodine atom at the 3- or 6-position. |

| Halogen-Lithium Exchange | Selective exchange of a halogen atom with an organolithium reagent. | Could be used to sequentially replace bromine or chlorine atoms with iodine at specific positions. |

Electrophilic Halogenation Protocols for Targeted Substitution

Direct electrophilic iodination of a 2-bromopyridine precursor is another potential route. The pyridine ring is generally electron-deficient and therefore deactivated towards electrophilic aromatic substitution. The presence of a deactivating bromine atom at the 2-position further reduces the ring's reactivity. However, under forcing conditions or with highly reactive iodinating agents, electrophilic iodination can occur.

The directing effect of the pyridine nitrogen and the existing bromine atom would influence the position of the incoming iodine. The nitrogen atom directs electrophilic substitution to the 3- and 5-positions, while the bromine atom at the 2-position would also favor substitution at the 3- and 5-positions. Therefore, achieving the desired 3,6-diiodo pattern through direct electrophilic iodination of 2-bromopyridine would be challenging and likely result in a mixture of isomers.

A more controlled approach would involve the electrophilic iodination of a more activated pyridine derivative. For example, the introduction of an activating group, such as an amino or hydroxy group, could facilitate iodination, after which the activating group could be removed.

Orthogonal Functionalization Approaches for Differentiated Halogen Reactivity

An orthogonal functionalization strategy relies on the differential reactivity of various functional groups or positions on the molecule, allowing for selective transformations in a stepwise manner. In the synthesis of this compound, this could involve a precursor with multiple different halogen atoms, each susceptible to a specific type of reaction.

For example, a precursor like 2-bromo-6-chloro-3-(trimethylsilyl)pyridine could be envisioned. The trimethylsilyl (B98337) group could be replaced by an iodine atom through electrophilic substitution. The chloro group at the 6-position could then potentially be converted to an iodo group via a nucleophilic aromatic substitution or a metal-catalyzed halogen exchange, taking advantage of the different reactivities of the C-Cl and C-Br bonds. The success of such a strategy lies in the careful selection of precursors and the precise control of reaction conditions to ensure that each step proceeds with high selectivity.

Optimization of Synthetic Protocols for this compound

The synthesis of polyhalogenated pyridines, such as this compound, presents significant challenges due to the electron-deficient nature of the pyridine ring. This inherent electronic property makes the heterocycle less susceptible to standard electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) and other electron-rich aromatic systems. Consequently, forcing conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, are often necessary to achieve halogenation, which can lead to limited substrate scope and the formation of regioisomeric mixtures nih.govchemrxiv.orgnsf.gov. The optimization of synthetic protocols is therefore crucial for developing efficient, selective, and scalable routes to specific isomers like this compound. Key areas of optimization include the development of advanced catalytic systems and the systematic investigation of reaction conditions to enhance yield and purity.

Modern synthetic strategies increasingly rely on catalytic methods to overcome the high activation barrier associated with the halogenation of electron-deficient rings and to improve regioselectivity under milder conditions. These methods encompass direct C-H functionalization as well as halogen interconversion, where one halogen is replaced by another.

One of the most established methods for halogen interconversion is the Finkelstein reaction , a nucleophilic substitution that can be adapted for aromatic systems. manac-inc.co.jp This reaction is particularly effective for synthesizing iodoarenes from the corresponding bromoarenes or chloroarenes, especially when the pyridine ring is activated by electron-withdrawing groups. manac-inc.co.jpmanac-inc.co.jp A plausible route to this compound could involve the synthesis of a 2,3,6-tribromopyridine (B181223) or a 2-bromo-3,6-dichloropyridine precursor, followed by a double halogen exchange reaction using an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in a polar aprotic solvent like acetone (B3395972) or DMF. manac-inc.co.jp

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of haloarenes. While direct copper-catalyzed iodination of pyridine C-H bonds is less common, copper complexes are effective in facilitating halogen exchange (Cu-catalyzed Finkelstein-type reactions) and in the radioiodination of aryl and heteroaryl boronic esters. nih.gov This suggests a potential pathway where a suitably functionalized pyridine, for instance, bearing boronic ester groups at the 3- and 6-positions, could be subjected to a copper-catalyzed iodination.

More recent advancements include the use of hypervalent iodine(III) reagents , such as phenyliodine diacetate (PIDA), which can facilitate regioselective halogenations under mild, aqueous conditions. rsc.org These reagents can generate an electrophilic halogen species in situ from halide salts (e.g., KI, KBr), allowing for controlled halogenation of various N-heterocycles. rsc.org Another innovative approach involves biomimetic catalysis , where systems like alloxan (B1665706) and ascorbic acid mimic the function of flavin-dependent halogenases. nih.gov This method enables aerobic oxidative iodination using benign halide salts and oxygen from the air as the terminal oxidant, representing a green and sustainable catalytic alternative. nih.gov

The table below summarizes various catalytic approaches that could be adapted for the synthesis of this compound.

| Catalytic Strategy | Reaction Type | Typical Catalyst/Reagent System | Potential Application | Reference |

| Aromatic Finkelstein | Halogen Exchange (Br → I) | NaI or KI in acetone/DMF | Conversion of a 2,3,6-tribromopyridine precursor to the target compound. | manac-inc.co.jpmanac-inc.co.jp |

| Copper Catalysis | Halogen Exchange / Iodination | Cu(I) salts (e.g., CuI) with ligands | Catalyzing the Br → I exchange or iodination of a functionalized pyridine intermediate. | nih.gov |

| Hypervalent Iodine | Direct C-H Iodination | PIDA / KI in H₂O | Regioselective iodination of a 2-bromopyridine precursor at the 3- and 6-positions. | rsc.org |

| Biomimetic Oxidation | Direct C-H Iodination | Alloxan / Ascorbic Acid / LiI / O₂ | Aerobic oxidative iodination of a 2-bromopyridine precursor. | nih.gov |

| Lewis/Brønsted Acid | Electrophilic Aromatic Substitution | AlCl₃, FeBr₃, H₂SO₄ | General catalysis for direct halogenation, though often requiring harsh conditions. | nih.govchemrxiv.orgnsf.gov |

The systematic investigation of reaction parameters is fundamental to optimizing the synthesis of polyhalogenated pyridines. Factors such as the choice of halogenating agent, solvent, temperature, and additives can dramatically influence reaction efficiency, yield, and selectivity.

Halogenating Agents: For direct iodination, molecular iodine (I₂) and N-iodosuccinimide (NIS) are the most common electrophilic iodine sources. commonorganicchemistry.com NIS is often preferred as it is a solid, easier to handle, and can enable reactions under milder conditions than I₂. For bromination, N-bromosuccinimide (NBS) is a widely used alternative to liquid bromine. nih.gov The choice between these reagents can affect the reactivity and selectivity of the halogenation process.

Solvents: The reaction medium plays a critical role. For Finkelstein-type halogen exchange reactions, polar aprotic solvents like acetone are highly effective due to their ability to dissolve iodide salts while precipitating the resulting bromide or chloride salts, thereby driving the reaction equilibrium forward. manac-inc.co.jp Recently, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to promote the halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. organic-chemistry.org

Temperature: While traditional electrophilic halogenations of pyridines often demand high temperatures chemrxiv.orgnsf.gov, modern methods aim for room temperature or slightly elevated temperatures to improve functional group tolerance and reduce byproduct formation. For instance, lithiation-iodination sequences, a powerful method for regioselective halogenation, are typically conducted at very low temperatures (e.g., -78 °C) to control the position of the metalation before quenching with an iodine source. commonorganicchemistry.com

Additives and Stoichiometry: The use of additives can be crucial. In lithiation-iodination protocols, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to deprotonate a specific C-H bond. commonorganicchemistry.com In catalytic cycles, the stoichiometry of the catalyst, oxidant, and halide source must be carefully optimized to ensure efficient turnover and prevent catalyst deactivation.

Stereocontrol: For the synthesis of this compound, stereocontrol is not a relevant consideration. The pyridine ring is planar and the target molecule is achiral, meaning it does not have stereoisomers such as enantiomers or diastereomers. Therefore, optimization efforts focus exclusively on yield and regiochemical control—ensuring the bromine and iodine atoms are introduced at the correct positions on the pyridine ring.

The following table outlines key reaction conditions and their potential impact on the synthesis of polyhalogenated pyridines, based on analogous systems.

| Parameter | Variation | Potential Effect on Reaction | Reference |

| Iodinating Agent | I₂ vs. NIS | NIS often provides milder reaction conditions and can improve yields. | commonorganicchemistry.com |

| Solvent | Acetone, DMF, HFIP, CH₂Cl₂ | Acetone is optimal for Finkelstein reactions. HFIP can promote mild electrophilic halogenation. | manac-inc.co.jporganic-chemistry.org |

| Temperature | -78 °C to >100 °C | Lower temperatures are used for organometallic routes (lithiation); higher temperatures may be needed for classical EAS. | chemrxiv.orgcommonorganicchemistry.com |

| Base (for metalation) | n-BuLi, LDA | Required for regioselective deprotonation prior to quenching with an electrophilic halogen source. | commonorganicchemistry.com |

Reactivity and Derivatization Chemistry of 2 Bromo 3,6 Diiodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine and Iodine Sites

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

Sequential C-Br Coupling

Further research and publication in the field of synthetic chemistry are required to elucidate the specific chemical properties and reactivity of 2-Bromo-3,6-diiodopyridine.

Multi-Coupling Strategies for Polysubstituted Pyridines

The presence of three halogen atoms with differing reactivity on the this compound core makes it an ideal substrate for multi-coupling strategies to introduce diverse substituents in a controlled manner. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. libretexts.orgresearchgate.net Consequently, the two C-I bonds in this compound are expected to be significantly more reactive than the C-Br bond. This reactivity difference allows for selective initial coupling at the iodine-bearing positions (C3 and C6), leaving the C-Br bond at the C2 position intact for subsequent transformations.

Furthermore, the electronic nature of the pyridine (B92270) ring influences the reactivity of the halogen positions. The pyridine nitrogen is electron-withdrawing, which makes the α-positions (C2 and C6) and the γ-position (C4) more electrophilic. nih.gov In the case of this compound, both C2 and C6 are α-positions. Theoretical studies on polyhalogenated heterocycles suggest that for cross-coupling reactions, oxidative addition of the palladium catalyst is favored at the C2 and C4 positions. nih.govacs.org This electronic preference, combined with the inherent higher reactivity of the C-I bonds, suggests that the C6-I bond would be the most reactive site for initial cross-coupling, followed by the C3-I bond, and finally the C2-Br bond. By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve a high degree of regioselectivity, enabling the sequential introduction of three different functional groups onto the pyridine ring.

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. masterorganicchemistry.comorganic-chemistry.org This reaction is widely used in the synthesis of conjugated enynes and arylalkynes. rsc.org

The catalytic cycle involves two interconnected cycles for palladium and copper. The palladium cycle includes the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base. libretexts.org

For this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for selective Sonogashira couplings. The reaction is expected to occur preferentially at the C-I bonds. Studies on di-substituted aryl halides have shown that the acetylene (B1199291) group is introduced at the site of the more reactive halide. libretexts.org Therefore, by controlling the stoichiometry of the terminal alkyne, it is possible to achieve mono- or di-alkynylation at the C3 and C6 positions before reacting the C2-Br bond. This selective approach provides a route to 2-bromo-3,6-dialkynylpyridines or 2-bromo-3-iodo-6-alkynylpyridines.

Table 1: Predicted Regioselective Sonogashira Coupling of this compound

| Reactants | Expected Major Product | Reaction Site |

|---|---|---|

| This compound + 1 eq. Terminal Alkyne | 2-Bromo-3-iodo-6-alkynylpyridine | C6-I |

| This compound + 2 eq. Terminal Alkyne | 2-Bromo-3,6-di(alkynyl)pyridine | C6-I & C3-I |

Stille Coupling for C(sp2)-C(sp2) Bond Formation

The Stille coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or pseudohalide. nih.govorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. wikipedia.org The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. acs.org

Similar to the Sonogashira coupling, the regioselectivity of the Stille coupling on this compound is governed by the relative reactivity of the carbon-halogen bonds. The C-I bonds will react preferentially over the C-Br bond. uwindsor.ca This allows for the selective introduction of various sp2-hybridized carbon substituents (e.g., aryl, vinyl, or heteroaryl groups) from the corresponding organostannane reagents at the C3 and C6 positions. The remaining C-Br bond at the C2 position can then be subjected to a subsequent Stille coupling or another type of cross-coupling reaction to generate fully substituted pyridines.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an amine with an aryl halide. pipzine-chem.comwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination of the arylamine product. wikipedia.org

The reactivity trend for aryl halides in the Buchwald-Hartwig amination is typically I > Br > Cl, which again allows for regioselective functionalization of this compound. researchgate.net It is expected that primary or secondary amines will react selectively at the C6-I and C3-I positions under appropriate conditions, leaving the C2-Br position available for further derivatization. This sequential approach is valuable for the synthesis of complex, polysubstituted aminopyridines.

Table 2: Predicted Regioselectivity in Buchwald-Hartwig Amination of this compound

| Reactants | Expected Major Product | Reaction Site |

|---|---|---|

| This compound + 1 eq. Amine | 2-Bromo-6-amino-3-iodopyridine | C6-I |

Other Metal-Catalyzed Carbon-Heteroatom Bond Formations

Beyond C-N bond formation, palladium-catalyzed methods have been developed for the formation of bonds between carbon and other heteroatoms such as oxygen, sulfur, and phosphorus. These reactions, often considered variations of the Buchwald-Hartwig coupling, allow for the synthesis of aryl ethers, thioethers, and phosphines from aryl halides. wikipedia.org

The reactivity principles based on the carbon-halogen bond strength (I > Br) are expected to hold for these transformations as well. Consequently, this compound could be selectively functionalized with alcohols, thiols, or secondary phosphines at the C6 and C3 positions. This would provide access to a diverse range of polysubstituted pyridines with various heteroatomic functionalities, further highlighting the utility of this compound as a versatile synthetic intermediate.

Nucleophilic Substitution Reactions of this compound

Direct Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comwikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than a benzene (B151609) ring. nih.govwikipedia.org The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly activated. In this compound, both the C2 and C6 positions are activated.

In SNAr reactions, the nature of the leaving group is also crucial. While in many cases the leaving group ability follows the trend F > Cl ≈ Br > I when the initial nucleophilic attack is the rate-determining step, this is not always the case, especially in heteroaromatic systems. nih.gov Given that the C2 and C6 positions are electronically activated, it is plausible that a strong nucleophile could displace one of the halogens at these positions. The iodine at C6 or the bromine at C2 would be the most likely candidates for substitution via an SNAr mechanism. However, metal-catalyzed cross-coupling reactions are generally more common and predictable for the functionalization of such polyhalogenated systems.

Information regarding "this compound" is not available in published scientific literature.

A comprehensive search for research data on the chemical compound “this compound” has yielded no specific results. Consequently, it is not possible to generate a scientifically accurate article detailing its reactivity and derivatization chemistry as requested.

The scientific record contains extensive research on related polyhalogenated pyridines, which demonstrates established reactivity patterns. However, these findings are specific to the compounds studied and cannot be accurately extrapolated to "this compound" due to the unique electronic and steric influences of its specific halogen substitution pattern.

Information was found on the following related compounds and reactions:

Amination of Halopyridines: Research demonstrates that related compounds like 2,6-dibromopyridine (B144722) can undergo selective copper-catalyzed or microwave-assisted amination to form mono- or di-substituted products. nih.govresearchgate.net The Buchwald-Hartwig amination is also a common method for forming C-N bonds with bromopyridines.

Halogen-Metal Exchange: The selective exchange of a halogen atom for a metal (typically lithium or magnesium) is a fundamental reaction for creating organometallic intermediates from aryl halides. wikipedia.org This reaction is widely used for functionalizing bromopyridines and other bromoheterocycles. nih.govacs.orgacs.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The resulting organolithium or organomagnesium reagents can then be treated with various electrophiles to introduce new functional groups. msu.edu For polyhalogenated systems, the regioselectivity of the exchange can often be controlled. nih.gov

Grignard Reactions: Dihalogenated pyridines, such as 2,6-dibromopyridine, can form dimagnesium compounds (di-Grignard reagents) which can then react with electrophiles like aldehydes. researchgate.net

Despite the availability of this information on analogous compounds, no literature specifically describes the synthesis, reactivity, or derivatization of This compound . Therefore, the creation of an article based on the provided outline cannot be fulfilled without compromising scientific accuracy.

Applications of 2 Bromo 3,6 Diiodopyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The differential reactivity of the carbon-halogen bonds in 2-Bromo-3,6-diiodopyridine is the cornerstone of its utility in constructing complex molecules. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-bromine (C-Br) bond in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform sequential or orthogonal functionalization, selectively substituting the iodo groups while leaving the bromo group intact for subsequent transformations.

Construction of Fused and Bridged Heterocyclic Systems

Fused and bridged heterocyclic systems are integral to many natural products and pharmacologically active molecules. ias.ac.innih.gov this compound serves as an excellent starting platform for creating these complex polycyclic structures. The synthesis typically involves a two-stage process:

Initial Functionalization: Using the principles of orthogonal synthesis, specific functional groups are installed at the 2-, 3-, and 6-positions. For example, a Suzuki coupling might be used to add a boronic acid derivative at the 6-position, followed by a Sonogashira coupling to introduce an alkyne at the 3-position.

Intramolecular Cyclization: The strategically placed functional groups are then induced to react with each other, forming a new ring fused to the original pyridine (B92270) core. airo.co.in For instance, a group at the 2-position containing a nucleophile can react with an electrophilic group introduced at the 3-position to form a five- or six-membered ring, resulting in a pyrido-fused heterocyclic system. nih.gov

This methodology allows for the rational design and synthesis of diverse fused systems, such as furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, which are important scaffolds in medicinal chemistry. ias.ac.inbohrium.com While bridged systems are more complex, the principles remain similar, involving the formation of multiple rings through carefully planned intramolecular reactions. iupac.org

Precursor for Advanced Ligands in Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to metal ions to form stable complexes. researchgate.netlibretexts.org The ability to introduce multiple, distinct functional groups onto the pyridine ring of this compound makes it a powerful precursor for designing sophisticated, multidentate ligands.

By employing sequential cross-coupling reactions, chemists can attach various coordinating moieties—such as other pyridine rings, phosphines, or amines—to the 2-, 3-, and 6-positions. This modular approach enables the creation of a wide range of ligand topologies:

Bidentate Ligands: Functionalization at the 2- and 3-positions can create a chelating ligand that forms a stable five-membered ring with a metal center.

Tridentate "Pincer" Ligands: Symmetrical or unsymmetrical functionalization at the 2- and 6-positions can lead to the formation of tridentate pincer ligands, which are highly valuable in catalysis due to their ability to enforce specific geometries and stabilize reactive metal centers.

The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the pyridine core, influencing the catalytic activity, photophysical properties, or magnetic behavior of the final coordination compound. rsc.orgmdpi.com

Table 2: Examples of Coordinating Groups for Ligand Synthesis

| Coordinating Group | Introduction Method | Resulting Ligand Type |

|---|---|---|

| Aryl/Heteroaryl (e.g., Pyridyl) | Suzuki Coupling | Polypyridyl Ligands |

| Alkynyl | Sonogashira Coupling | Rigid Scaffolds |

| Amino | Buchwald-Hartwig Amination | N-donor Ligands |

| Phosphino | Phosphine (B1218219) Coupling | P,N-Hybrid Ligands |

Intermediate for the Development of Functional Materials

The unique electronic properties of the pyridine ring—specifically its electron-deficient (π-accepting) nature—make it a desirable component in functional organic materials. rsc.org These materials have applications in a range of technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govgoogle.com

This compound acts as a programmable hub for constructing large, π-conjugated systems. The halogen atoms serve as versatile handles for carbon-carbon bond-forming reactions, allowing the pyridine core to be incorporated into larger molecular or polymeric architectures. nih.gov

For instance, repeated Suzuki or Stille coupling reactions can be used to build up oligomers or polymers where the pyridine unit is flanked by other aromatic systems. The inclusion of the electron-deficient pyridine ring can significantly alter the material's properties:

Tuning Energy Levels: It can lower the HOMO and LUMO energy levels of the material, which is crucial for facilitating electron injection and transport in electronic devices like OLEDs. acs.orgresearchgate.net

Enhancing Electron Mobility: Pyridine-containing materials often exhibit improved electron transport characteristics, making them suitable for use as n-type or ambipolar semiconductors. rsc.org

Modifying Photophysical Properties: The presence of the pyridine nitrogen can influence the fluorescence or phosphorescence of a material, which is essential for developing efficient emitters for OLEDs.

Research has shown that introducing halogen atoms, such as bromine, into the final molecular structure can also improve device performance by tuning carrier mobility. nih.gov The step-by-step functionalization offered by this compound provides a high degree of control over the final structure and, consequently, the material's performance.

Advanced Spectroscopic Characterization Methodologies for 2 Bromo 3,6 Diiodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-Bromo-3,6-diiodopyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the number of different proton environments, their chemical shifts, and their coupling interactions. The pyridine (B92270) ring contains two protons. Due to the asymmetrical substitution pattern, these two protons are in distinct chemical environments and are expected to appear as two separate signals.

The proton at position 4 (H-4) would likely be influenced by the adjacent iodine atom at position 3 and the nitrogen atom, while the proton at position 5 (H-5) would be influenced by the iodine atom at position 6. These electronic effects would result in different chemical shifts for H-4 and H-5. Furthermore, these two protons are adjacent to each other and should exhibit spin-spin coupling, resulting in a doublet for each signal (a "doublet of doublets" system if further long-range couplings were resolved).

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.2 | d | 8.0 - 9.0 |

| H-5 | 7.4 - 7.8 | d | 8.0 - 9.0 |

Note: This table represents expected values and may not reflect actual experimental data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are significantly influenced by the electronegativity of the attached halogens (Bromo- and Iodo-) and the nitrogen atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 95 - 105 |

| C-4 | 145 - 150 |

| C-5 | 130 - 135 |

| C-6 | 90 - 100 |

Note: This table represents expected values and may not reflect actual experimental data.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling and thus their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of the C-4 and C-5 signals based on the already assigned H-4 and H-5 signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further confirm the identity of the compound. The calculated exact mass for C₅H₂BrIN is a key parameter that would be verified by HRMS.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 434.7355 |

| [M+H]⁺ | 435.7433 |

Note: Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). The observed spectrum would show a complex isotopic pattern due to the presence of bromine and iodine isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess the purity of a sample of this compound by separating it from any impurities or starting materials. The mass spectrum of the compound can be obtained as it elutes from the GC column, providing confirmation of its identity. This technique is also valuable for monitoring the progress of a chemical reaction in which this compound is either a reactant or a product. The appearance of a peak at the correct retention time with the expected mass spectrum would indicate the presence of the target compound.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characteristic vibrational modes of a molecule. For this compound, the IR spectrum would be expected to display a series of absorption bands corresponding to the vibrations of its pyridine ring and carbon-halogen bonds.

The substitution pattern of the pyridine ring with one bromo and two iodo groups would significantly influence the positions and intensities of the characteristic ring stretching and bending vibrations. In general, the IR spectra of substituted pyridines show characteristic bands for C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending vibrations.

A hypothetical data table of expected characteristic IR absorption bands for this compound is presented below, based on typical ranges for similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | 3100-3000 | Weak |

| C=C and C=N Ring Stretching | 1600-1400 | Medium |

| C-H In-plane Bending | 1300-1000 | Medium |

| C-H Out-of-plane Bending | 900-700 | Strong |

| C-Br Stretching | 600-500 | Medium |

| C-I Stretching | 500-400 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the pyridine ring and the spatial disposition of the bromo and iodo substituents. The heavy halogen atoms would be expected to participate in various non-covalent interactions, such as halogen bonding (I···N, I···Br, Br···N), which can significantly influence the packing of the molecules in the crystal lattice.

The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information is crucial for understanding the supramolecular chemistry of the compound and for rationalizing its physical properties.

A hypothetical table summarizing the kind of crystallographic data that would be obtained from an X-ray diffraction study of this compound is provided below.

| Parameter | Hypothetical Value/Information |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calc) (g/cm³) | 2.85 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,6 Diiodopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed examination of molecular electronic structures. For halogenated pyridines, DFT calculations are instrumental in elucidating the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical determinants of reactivity. mostwiedzy.plbohrium.com

In a molecule like 2-bromo-3,6-diiodopyridine, the electronegative nitrogen atom and the halogen substituents significantly influence the electronic landscape of the pyridine (B92270) ring. DFT calculations would be expected to show a polarization of the C-X bonds (where X = Br, I), with the carbon atoms bearing a partial positive charge and the halogen atoms a partial negative charge. The magnitude of this polarization, and thus the electrophilicity of the carbon atoms, can be quantified through computational analysis.

Key Electronic Properties Predicted by DFT:

| Property | Predicted Trend for this compound | Significance |

| HOMO-LUMO Gap | A relatively small gap is anticipated due to the presence of heavy iodine atoms. | A smaller energy gap generally correlates with higher reactivity. |

| Electron Affinity | The presence of three electron-withdrawing halogens is expected to result in a positive electron affinity, indicating the molecule can accept an electron to form a stable anion. mostwiedzy.plbohrium.com | This is relevant for understanding its behavior in electron transfer processes. |

| Molecular Electrostatic Potential (MEP) | Regions of negative potential are expected around the nitrogen and halogen atoms, while positive potential would be located on the carbon atoms of the pyridine ring, particularly those bonded to halogens. | MEP maps are crucial for predicting sites of electrophilic and nucleophilic attack. |

Studies on other halo-derivatives of pyridine and pyrazine (B50134) have shown that the inclusion of diffuse functions in the basis set is important for obtaining accurate electron affinities. mostwiedzy.plbohrium.com For this compound, DFT calculations at a level of theory like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would provide reliable insights into its electronic properties and reactivity.

Prediction of Regioselectivity in Halogen-Metal Exchange and Cross-Coupling Reactions

A key aspect of the synthetic utility of this compound lies in the selective functionalization of one of its C-X bonds. Halogen-metal exchange and transition-metal-catalyzed cross-coupling reactions are primary methods for achieving such transformations. Computational chemistry offers predictive power in determining the likely site of reaction. nih.gov

The regioselectivity of these reactions is governed by a combination of electronic and steric factors. In halogen-metal exchange reactions, the most acidic proton (in the case of deprotonation) or the most electrophilic carbon attached to a halogen (in the case of exchange) is typically the site of reaction. For cross-coupling reactions, the relative bond dissociation energies (BDEs) of the C-X bonds are a critical factor, with the weakest bond being the most likely to undergo oxidative addition to a metal catalyst. nih.gov

Predicted Regioselectivity:

| Reaction Type | Predicted Site of Reactivity | Rationale |

| Halogen-Metal Exchange (e.g., with n-BuLi) | The C-I bond at the 6-position is the most likely site for initial exchange. | Iodine is more readily exchanged than bromine. The position adjacent to the nitrogen atom (position 6) is often more activated. |

| Cross-Coupling (e.g., Suzuki, Heck) | The C-I bonds will be significantly more reactive than the C-Br bond. Between the two C-I bonds, the one at the 6-position may exhibit slightly higher reactivity due to electronic effects from the adjacent nitrogen. | The general order of reactivity for C-X bonds in cross-coupling is C-I > C-Br > C-Cl. nih.gov |

Computational models can calculate the activation energies for oxidative addition at each of the C-X bonds, providing a quantitative prediction of the reaction's regioselectivity. wuxiapptec.com For polyhalogenated heterocycles, analyzing the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the most electrophilic sites susceptible to nucleophilic attack, which is a key step in SNAr reactions. wuxiapptec.com

Elucidation of Mechanistic Pathways for Derivatization Reactions

Theoretical investigations are invaluable for mapping out the detailed mechanistic pathways of chemical reactions, including the derivatization of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

For instance, in a Suzuki coupling reaction, DFT calculations can be employed to model the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium catalyst inserts into the C-X bond. Calculations can confirm the preference for the C-I bond.

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed and the catalyst is regenerated.

Computational studies on the mechanisms of reactions involving halogenated heterocycles have revealed the subtle interplay of electronic and steric effects that govern the reaction outcomes. For this compound, such studies could elucidate the factors controlling the selectivity and efficiency of its derivatization, aiding in the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. researchgate.netmdpi.com While no specific QSAR models for the reactivity of this compound were found in the reviewed literature, the principles of QSAR can be applied to understand reactivity trends within a series of related polyhalogenated pyridines.

To develop a QSAR model for the reactivity of such compounds in, for example, a cross-coupling reaction, one would need a dataset of compounds with varying halogen substitution patterns and their corresponding experimentally determined reaction rates or yields. A variety of molecular descriptors could then be calculated using computational methods:

Potential Descriptors for a QSAR Model:

| Descriptor Class | Specific Examples | Relevance to Reactivity |

| Electronic | HOMO and LUMO energies, dipole moment, partial atomic charges, bond dissociation energies. | These descriptors relate to the electronic character of the molecule and its susceptibility to reaction. |

| Steric | Molecular volume, surface area, specific steric parameters. | Steric hindrance can significantly impact reaction rates. |

| Topological | Connectivity indices, shape indices. | These descriptors encode information about the molecular structure and branching. |

By applying statistical methods such as multiple linear regression or partial least squares, a QSAR model could be built to predict the reactivity of new, unsynthesized polyhalogenated pyridines. Such a model would be a valuable tool for designing substrates with desired reactivity profiles for specific synthetic applications.

Future Research Directions and Emerging Challenges in 2 Bromo 3,6 Diiodopyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing polysubstituted pyridines often involve multi-step sequences with pre-functionalized substrates, leading to significant waste and low atom economy. beilstein-journals.org A primary future goal is the development of greener synthetic pathways to 2-Bromo-3,6-diiodopyridine and its derivatives.

A key area of investigation will be the application of C–H activation strategies. beilstein-journals.orgingentaconnect.com Instead of relying on pre-halogenated precursors, direct C–H iodination and bromination on a pyridine (B92270) core would represent a more atom-economical approach. rsc.org Research into regioselective C–H functionalization, particularly at the C3 and C6 positions, is a significant challenge due to the electronic properties of the pyridine ring but offers substantial rewards in simplifying synthetic routes. nih.govnih.govresearchgate.net

Furthermore, exploring metal-free synthetic methods presents another avenue for enhancing sustainability. acs.orgmdpi.com Visible-light-induced photoredox catalysis, for instance, could enable the construction and functionalization of the pyridine ring under mild, environmentally benign conditions, reducing the reliance on heavy metal catalysts. acs.org

Table 1: Comparison of Synthetic Strategies for Functionalized Pyridines

| Strategy | Advantages | Challenges | Key Research Focus |

|---|---|---|---|

| Classical Synthesis | Well-established, reliable for specific isomers. | Low atom economy, generates stoichiometric waste, often harsh conditions. beilstein-journals.org | N/A |

| C-H Activation | High atom economy, reduces synthetic steps, direct functionalization. rsc.org | Regioselectivity control, catalyst cost and toxicity, harsh conditions can be required. ingentaconnect.comnih.gov | Development of selective and reusable catalysts, milder reaction conditions. |

| Metal-Free Synthesis | Avoids toxic heavy metals, environmentally benign. mdpi.com | Limited scope, may require specific activating groups. | Expansion to a broader range of substrates, visible-light photocatalysis. acs.org |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The three distinct halogen atoms on the this compound scaffold offer a playground for selective chemical transformations. A major challenge and research opportunity lies in achieving site-selective cross-coupling reactions. nih.govacs.org The differential reactivity of C–I versus C–Br bonds is well-known, with the C–I bonds typically being more reactive in palladium-catalyzed cross-coupling reactions.

Future work will focus on developing highly selective catalytic systems that can discriminate not only between the different halogens (I vs. Br) but also between the two non-equivalent iodine atoms at the C3 and C6 positions. This could be achieved through:

Ligand Design: Developing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can fine-tune the steric and electronic environment of the metal center (e.g., Palladium or Nickel) to favor oxidative addition at a specific C–I bond. nih.govresearchgate.net

Directed Metalation: Introducing a temporary directing group that positions the catalyst proximal to one of the iodine atoms, thereby ensuring site-selectivity.

Alternative Coupling Mechanisms: Investigating photoredox or dual-catalytic cycles that may offer different selectivity rules compared to traditional cross-coupling pathways. researchgate.net

The ultimate goal is to establish a predictable and programmable functionalization sequence, allowing for the stepwise introduction of different substituents at the 2, 3, and 6 positions to build complex, three-dimensional molecules from this flat, aromatic precursor.

Integration into Flow Chemistry for Scalable and Controlled Synthesis

The synthesis and manipulation of polyhalogenated heterocycles can involve hazardous reagents and energetic intermediates. mtak.hu Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. springerprofessional.deresearchgate.net

The integration of this compound chemistry into continuous flow systems is a critical future direction. beilstein-journals.orgnih.gov Key research areas will include:

Process Optimization: Developing robust flow protocols for the synthesis of the parent compound and its subsequent functionalization. This includes optimizing parameters such as residence time, temperature, pressure, and stoichiometry. organic-chemistry.org

In-line Purification: Incorporating in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to enable multi-step, "telescoped" syntheses without the need to isolate intermediates. uc.pt

Handling Hazardous Reactions: Utilizing the enhanced safety features of microreactors to perform potentially hazardous reactions, such as nitrations or reactions involving organometallic reagents, with greater control. mtak.huresearchgate.net

A successful flow synthesis would not only make this compound more accessible for research but also pave the way for its potential use in industrial-scale manufacturing. springerprofessional.de

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

| Feature | Benefit in Batch Chemistry | Benefit in Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of thermal runaways. | High surface-to-volume ratio allows for rapid and precise temperature control. uc.pt |

| Mass Transfer | Often limited by stirring efficiency, leading to concentration gradients. | Efficient mixing ensures homogeneity and reproducible reaction outcomes. |

| Safety | Large volumes of hazardous materials are present at one time. | Small reactor volumes minimize the quantity of hazardous material at any given moment, reducing risk. mtak.hu |

| Scalability | Scaling up can be non-linear and require complete re-optimization. | Achieved by running the system for longer or by "numbering-up" (running parallel reactors). organic-chemistry.org |

Design of Highly Functionalized Pyridine Scaffolds for Specific Molecular Applications

The ultimate purpose of developing the chemistry of this compound is to use it as a building block for novel, functional molecules. nih.gov The unique substitution pattern allows for the creation of pyridine scaffolds with precisely controlled substitution, which is highly desirable in several fields:

Medicinal Chemistry: Pyridine is one of the most common heterocyclic rings found in FDA-approved drugs. rsc.orgnih.gov The ability to introduce three different substituents around the pyridine core can be used to optimize a molecule's binding affinity to a biological target, improve its pharmacokinetic properties, and explore structure-activity relationships (SAR). nih.govresearchgate.net

Materials Science: Functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. nih.govrsc.org The this compound core could serve as a precursor to novel ligands with unique electronic and steric properties or as a building block for conjugated organic materials.

Agrochemicals: Many pesticides and herbicides contain a pyridine ring. uni-muenster.de The development of new functionalization strategies for this scaffold could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Future research will involve using the synthetic methodologies developed in the areas above to build libraries of complex pyridine derivatives from this compound and screening them for activity in these and other application areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3,6-diiodopyridine, and how can regioselectivity be controlled?

- Methodological Answer : Direct metalation using mixed lithium-cadmium bases (e.g., LiTMP/CdCl₂) has been effective for introducing halogens at specific positions in pyridine derivatives. For 3,6-diiodination, sequential iodination via directed ortho-metalation (DoM) strategies can be employed, leveraging the directing effects of existing substituents. Bromination at C2 may require electrophilic substitution under controlled temperatures (0–5°C) to minimize polyhalogenation .

- Key Tools : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using NOESY NMR or X-ray crystallography.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of NMR (to identify aromatic proton environments) and IR spectroscopy (to detect C-Br and C-I stretches at ~550 cm and ~485 cm, respectively). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, HPLC with a C18 column and acetonitrile/water eluent (70:30 v/v) is recommended .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2). Work in a fume hood to avoid inhalation of halogenated pyridine vapors. Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do the electronic effects of bromine and iodine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing nature of Br and I at C2 and C3/C6 positions activates the pyridine ring for nucleophilic aromatic substitution (SNAr). For Suzuki couplings, use Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in DMF/H₂O (3:1). Note that the C3/C6 iodides are more reactive than C2-Br, enabling sequential functionalization .

- Data Contradiction : Some studies report lower yields when coupling at C3-I due to steric hindrance. Optimize ligand choice (e.g., XPhos) to improve turnover .

Q. What strategies resolve contradictions in reported regioselectivity during further functionalization?

- Methodological Answer : Conflicting regioselectivity often arises from solvent polarity or temperature variations. For example, in DMF at 80°C, C6-I may dominate in Ullmann couplings, while in THF at 25°C, C3-I reactivity increases. Computational modeling (DFT) of transition states can clarify these trends .

Q. How can researchers mitigate side reactions during dehalogenation or reduction?

- Methodological Answer : Use catalytic hydrogenation (H₂, 1 atm) with Pd/C in ethanol for selective C-I bond cleavage, preserving C-Br. For full dehalogenation, employ Zn/NH₄Cl in THF at reflux. Monitor intermediates via GC-MS to detect over-reduction byproducts .

Q. What purification challenges arise due to halogen-heavy byproducts, and how are they addressed?

- Methodological Answer : Column chromatography with silica gel and heptane/ethyl acetate (gradient 10:90 to 50:50) effectively separates diiodinated byproducts. For persistent impurities, recrystallization in hexane/CH₂Cl₂ (1:5) improves yield .

Methodological Pitfalls & Solutions

- Pitfall : Low yields in Sonogashira couplings due to iodide-leaving-group instability.

- Solution : Use CuI as a co-catalyst and degas solvents thoroughly to prevent Glaser coupling side reactions .

- Pitfall : Disproportionation during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.